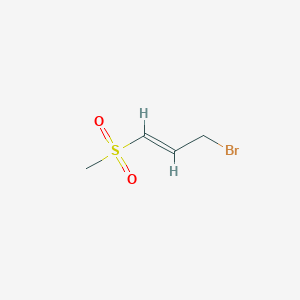

(E)-3-Bromo-1-methylsulfonylprop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and possibly its common name if it has one.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process would involve a detailed examination of each step in the synthesis, including the reactants, conditions, and products of each reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of the mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry

(E)-3-Bromo-1-methylsulfonylprop-1-ene and its derivatives have been utilized extensively in organic synthesis. For instance, lithiated versions of these compounds react regioselectively with aromatic aldehydes, yielding various products depending on the halogen substituent (Gallagher & Grayson, 2003). Similarly, allylic organozinc reagents derived from these compounds react with aldehydes to produce different 4-hydroxy-1-phenylsulfonylalk-1-enes (Gallagher & Grayson, 2014).

Applications in Nucleophilic Attack Reactions

The compound has been shown to behave as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, facilitating nucleophilic attack on the β-position relative to the sulfonyl group (Vasin et al., 2016).

Role in Condensation Reactions

(E)-3-Bromo-1-methylsulfonylprop-1-ene derivatives participate in condensation reactions with enolates, leading to the formation of tetrahydrothiophene S,S-dioxides (Vasin et al., 2008).

Synergistic Effects in Bacterial Inactivation

A trisubstituted alkene surfactant derived from this compound, when reacted with airborne singlet oxygen, showed a synergistic enhancement in bacterial inactivation (Choudhury & Greer, 2014).

Use in Nonlinear Optical Studies

Derivatives of (E)-3-Bromo-1-methylsulfonylprop-1-ene have been investigated for their nonlinear optical properties. For instance, Br and NO2 substituted chalcone derivatives exhibited significant third-order nonlinear optical properties, suggesting potential applications in nonlinear optics (D’silva et al., 2012).

Applications in Multienzymatic Cascade Processes

In a study exploring the synthesis of biologically active compounds, a multienzymatic cascade process involving α-bromo-α,β-unsaturated ketones was utilized to produce bromohydrins, which are key precursors for the synthesis of certain drugs and flavors (Brenna et al., 2017).

Electrophile-Induced Cyclization Reactions

The compound's derivatives have been used to study electrophile-induced cyclization reactions, yielding various heterocyclic products. This has implications in the synthesis of complex organic molecules (Christov & Ivanov, 2002).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards.

Orientations Futures

This could involve potential applications of the compound, areas for further research, and possible improvements to the synthesis process.

For a specific compound like “(E)-3-Bromo-1-methylsulfonylprop-1-ene”, you would need to consult the relevant scientific literature or databases for this information. If the compound is not well-studied, it may be necessary to conduct original research to discover some of this information.

Propriétés

IUPAC Name |

(E)-3-bromo-1-methylsulfonylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2S/c1-8(6,7)4-2-3-5/h2,4H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAXXBFZRNVDJL-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-Bromo-1-methylsulfonylprop-1-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)